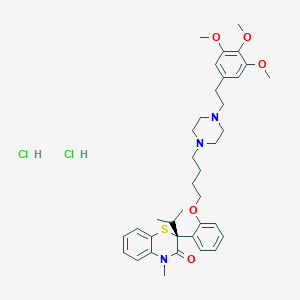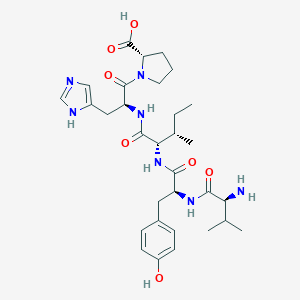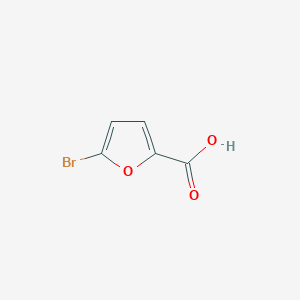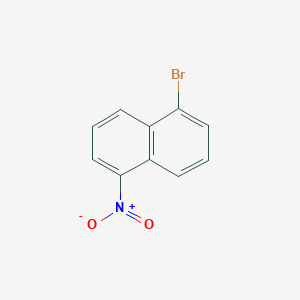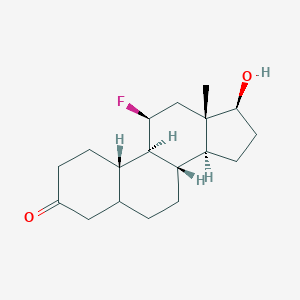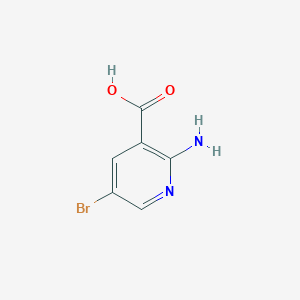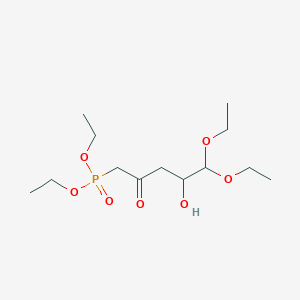
17-Acetylrauglucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17-Acetylrauglucine, also known as AR, is a chemical compound that belongs to the class of indole alkaloids. It is a derivative of rauglucine, which is found in the roots of the plant Rauwolfia serpentina. AR has been of great interest to researchers due to its potential therapeutic applications in various medical conditions.
Wirkmechanismus
The exact mechanism of action of 17-Acetylrauglucine is not fully understood. However, it is believed to act on the central nervous system by modulating the levels of neurotransmitters such as dopamine and serotonin. This compound has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of prostaglandins, which are known to play a role in inflammation.
Biochemical and physiological effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to lower blood pressure by decreasing the activity of the sympathetic nervous system. This compound has also been shown to possess antioxidant properties and can scavenge free radicals. Additionally, this compound has been found to inhibit the growth of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
17-Acetylrauglucine has several advantages for use in lab experiments. It is readily available and can be synthesized easily. This compound is also relatively stable and can be stored for long periods of time. However, one limitation of this compound is that it can be toxic at high concentrations and must be handled with care.
Zukünftige Richtungen
There are several future directions for research on 17-Acetylrauglucine. One area of interest is the development of this compound-based drugs for the treatment of hypertension and other cardiovascular diseases. Another area of research is the investigation of this compound's potential as an anticancer agent. Additionally, further studies are needed to understand the exact mechanism of action of this compound and its potential applications in other medical conditions.
In conclusion, this compound is a promising compound with potential therapeutic applications in various medical conditions. Its synthesis method is relatively simple, and it exhibits several biochemical and physiological effects. Future research on this compound may lead to the development of novel drugs for the treatment of hypertension, cancer, and other diseases.
Wissenschaftliche Forschungsanwendungen
17-Acetylrauglucine has been extensively studied for its potential therapeutic applications. It has been found to exhibit various pharmacological activities such as antihypertensive, antitumor, and anti-inflammatory effects. This compound has also been shown to possess analgesic and sedative properties.
Eigenschaften
CAS-Nummer |
119329-01-0 |
|---|---|
Molekularformel |
C28H38N2O8 |
Molekulargewicht |
530.6 g/mol |
IUPAC-Name |
[13-ethyl-8-methyl-14-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] acetate |
InChI |
InChI=1S/C28H38N2O8/c1-4-13-14-9-17-24-28(15-7-5-6-8-16(15)29(24)3)10-18(20(14)25(28)36-12(2)32)30(17)26(13)38-27-23(35)22(34)21(33)19(11-31)37-27/h5-8,13-14,17-27,31,33-35H,4,9-11H2,1-3H3 |
InChI-Schlüssel |
DXJXFCDSCZWMHZ-UHFFFAOYSA-N |
SMILES |
CCC1C2CC3C4C5(CC(C2C5OC(=O)C)N3C1OC6C(C(C(C(O6)CO)O)O)O)C7=CC=CC=C7N4C |
Kanonische SMILES |
CCC1C2CC3C4C5(CC(C2C5OC(=O)C)N3C1OC6C(C(C(C(O6)CO)O)O)O)C7=CC=CC=C7N4C |
Synonyme |
17-acetylrauglucine 17-O-acetyl-21-O-glucopyranosylajmaline |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




